4-Oxo-1-phenyl-3,4-dihydro-2H-pyridazino[4,5-b]indole-2-sulfonic acid
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Overview
Description
4-Oxo-1-phenyl-3,4-dihydro-2H-pyridazino[4,5-b]indole-2-sulfonic acid is a heterocyclic compound that belongs to the pyridazinoindole family. This compound is characterized by its unique structure, which includes a pyridazine ring fused to an indole moiety. The presence of a sulfonic acid group enhances its solubility and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-phenyl-3,4-dihydro-2H-pyridazino[4,5-b]indole-2-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ethyl indole-2-carboxylate and phenylhydrazine.
Cyclization: The ethyl indole-2-carboxylate undergoes cyclization with phenylhydrazine to form the pyridazinoindole core.
Oxidation: The resulting compound is then oxidized to introduce the oxo group at the 4-position.
Sulfonation: Finally, the compound is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-phenyl-3,4-dihydro-2H-pyridazino[4,5-b]indole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted sulfonic acids, and various functionalized pyridazinoindole compounds.
Scientific Research Applications
4-Oxo-1-phenyl-3,4-dihydro-2H-pyridazino[4,5-b]indole-2-sulfonic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Oxo-1-phenyl-3,4-dihydro-2H-pyridazino[4,5-b]indole-2-sulfonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and disrupt signaling pathways like the PI3K/AKT/mTOR pathway. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyridazino[4,5-b]indole: Lacks the sulfonic acid group but shares the core structure.
Pyridazinone: Contains a similar pyridazine ring but with different substituents.
Indole Derivatives: Various indole-based compounds with different functional groups.
Uniqueness
The presence of the sulfonic acid group in 4-Oxo-1-phenyl-3,4-dihydro-2H-pyridazino[4,5-b]indole-2-sulfonic acid enhances its solubility and reactivity, making it more versatile in chemical reactions and applications compared to its analogs.
Properties
CAS No. |
61862-74-6 |
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Molecular Formula |
C16H11N3O4S |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
4-oxo-1-phenyl-3H-pyridazino[4,5-b]indole-2-sulfonic acid |
InChI |
InChI=1S/C16H11N3O4S/c20-16-14-13(11-8-4-5-9-12(11)17-14)15(10-6-2-1-3-7-10)19(18-16)24(21,22)23/h1-9H,(H,18,20)(H,21,22,23) |
InChI Key |
BGHDDQJRVAYODL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4N=C3C(=O)NN2S(=O)(=O)O |
Origin of Product |
United States |
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